molecular formula C15H22N2O4 B021462 Cyclocarbamide B CAS No. 102719-90-4

Cyclocarbamide B

Cat. No. B021462
CAS RN: 102719-90-4
M. Wt: 294.35 g/mol
InChI Key: HYEVDZKGOGYNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclocarbamide B is a cyclic urea compound that has been found to have significant potential in scientific research. It is synthesized using a unique method that involves the reaction of a diisocyanate with an amine. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Scientific Research Applications

Antineoplastic and Immunosuppressive Applications

Cyclophosphamide, a well-known antineoplastic drug, is widely used in treating various cancers. It has a unique mechanism involving metabolism and inactivation by aldehyde dehydrogenase, which significantly contributes to its cytotoxic properties. This drug also exhibits potent immunosuppressive effects and is commonly used in blood and marrow transplantation (BMT) (Emadi, Jones, & Brodsky, 2009).

Pharmacokinetics in Renal Insufficiency

Research has shown that cyclophosphamide's clearance is significantly reduced in patients with impaired renal function, leading to increased systemic drug exposure. This finding is crucial for optimal dosing in patients with renal insufficiency, and the timing and use of hemodialysis should be considered (Haubitz et al., 2002).

Immunomodulatory Effects

Cyclophosphamide has been identified for its immunomodulatory properties, particularly its selective effect on T cells. This aspect is being utilized in tumor vaccination protocols and to control post-transplant allo-reactivity in bone marrow transplantation (Ahlmann & Hempel, 2016).

Role in Treating Autoimmune Diseases

The drug has shown effectiveness in managing autoimmune diseases, especially in cases where other treatments are not effective. For instance, it has been used in systemic vasculitides and connective tissue diseases due to its immunosuppressive capabilities (Brummaier, Pohanka, Studnicka-Benke, & Pieringer, 2013).

Potential in Chemotherapy-Induced Nephrotoxicity Studies

Research has explored the role of diethyldithiocarbamate in cyclophosphamide-induced nephrotoxicity, providing insights into the drug’s impact on kidney function and potential protective measures (Sheth, Navik, Maremanda, & Jena, 2018).

Implications in Metabolic Activation and Molecular Docking Studies

Recent studies have focused on cyclophosphamide's metabolic activation and its interaction with specific proteins, offering insights into its mechanism of action and potential as an anti-lung cancer agent (Govindammal & Prasath, 2020).

properties

CAS RN

102719-90-4

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydropyrrolo[1,2-c][1,3]oxazepin-3-yl)hexanamide

InChI

InChI=1S/C15H22N2O4/c1-3-4-5-8-12(18)16-14-10(2)13(19)11-7-6-9-17(11)15(20)21-14/h11H,3-9H2,1-2H3,(H,16,18)

InChI Key

HYEVDZKGOGYNFE-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=C(C(=O)C2CCCN2C(=O)O1)C

Canonical SMILES

CCCCCC(=O)NC1=C(C(=O)C2CCCN2C(=O)O1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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